molecular formula C12H11NO3 B13121928 3-Acetyl-7-methoxyquinolin-2(1H)-one

3-Acetyl-7-methoxyquinolin-2(1H)-one

Cat. No.: B13121928
M. Wt: 217.22 g/mol
InChI Key: QYALHFLGZMIPKC-UHFFFAOYSA-N
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Description

3-Acetyl-7-methoxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an acetyl group at the 3-position and a methoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-7-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 7-methoxyquinoline.

    Acetylation: The 3-position of the quinoline ring is acetylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Scaling up the reaction: Using larger quantities of starting materials and reagents.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-7-methoxyquinolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 3-Acetyl-7-methoxyquinolin-2(1H)-one.

    7-Methoxyquinoline: A precursor in the synthesis of the compound.

    3-Acetylquinoline: Another derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-acetyl-7-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C12H11NO3/c1-7(14)10-5-8-3-4-9(16-2)6-11(8)13-12(10)15/h3-6H,1-2H3,(H,13,15)

InChI Key

QYALHFLGZMIPKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)OC)NC1=O

Origin of Product

United States

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